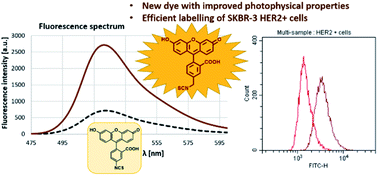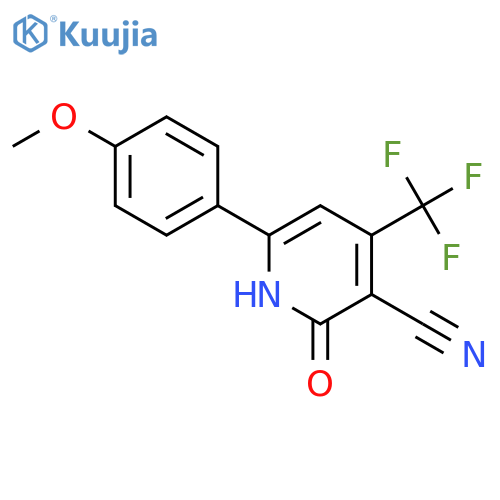Cysteine specific bioconjugation with benzyl isothiocyanates†
RSC Advances Pub Date: 2020-04-16 DOI: 10.1039/D0RA02934C
Abstract
Protein labelling has a wide variety of applications in medicinal chemistry and chemical biology. In addition to covalent inhibition, specific labelling of biomolecules with fluorescent dyes is important in both target discovery, validation and diagnostics. Our research was conducted through the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold. This molecule was evaluated against fluorescein isothiocyanate, a prevalent labelling agent. The reactivity and selectivity of phenyl- and benzyl isothiocyanate were compared at different pHs, and their activity was tested on several protein targets. Finally, the clinically approved antibody trastuzumab (and it's Fab fragment) were specifically labelled through reaction with free cysteines reductively liberated from their interchain disulfide bonds. The newly developed benzyl-fluorescein isothiocyanate and its optimized labelling protocol stands to be a valuable addition to the tool kit of chemical biology.

Recommended Literature
- [1] Optical sensors based on functionalized mesoporous silica SBA-15 for the detection of multianalytes (H+ and Cu2+) in water†
- [2] The protein corona determines the cytotoxicity of nanodiamonds: implications of corona formation and its remodelling on nanodiamond applications in biomedical imaging and drug delivery†
- [3] Dimer-induced stabilization of H adsorbate cluster on BN(0001) surface
- [4] Surface modification of piperazine-based nanofiltration membranes with serinol for enhanced antifouling properties in polymer flooding produced water treatment
- [5] Heterogeneous (de)chlorination-enabled control of reactivity in the liquid-phase synthesis of furanic biofuel from cellulosic feedstock†
- [6] The first liquid-crystalline, expanded porphyrins†
- [7] Inside back cover
- [8] Crystal structure of [Me3Sb–SbMe2]2[(MeSbBr3)2], a trimethylstibine adduct of the dimethylstibenium ion or a stibinostibonium salt?
- [9] Physiological chemistry
- [10] Studies in the electrometallurgy of ferro-alloys and steel










